molecular formula C47H48N8O6S2 B610673 Samatasvir CAS No. 1312547-19-5

Samatasvir

Cat. No. B610673
CAS RN: 1312547-19-5
M. Wt: 885.07
InChI Key: ATOLIHZIXHZSBA-BTSKBWHGSA-N
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Description

Samatasvir (IDX-719) is an experimental drug for the treatment of hepatitis C . It was originally developed by Idenix, and development has been continued by Merck & Co. following their acquisition of Idenix . Samatasvir has shown good results in Phase II trials .


Molecular Structure Analysis

Samatasvir is a small molecule drug with the molecular formula C47H48N8O6S2 . Its molar mass is 885.07 g/mol . The IUPAC name for Samatasvir is quite complex, indicating the presence of multiple functional groups and chiral centers .

Scientific Research Applications

  • Antiviral Activity and Hepatitis C Treatment : Samatasvir has shown potent antiviral activity as a pan-genotypic inhibitor of the HCV non-structural protein 5A (NS5A). It has demonstrated effectiveness across various HCV genotypes, including genotypes 1, 2, 3, and 4. In a study involving treatment-naïve subjects with HCV genotype 1-4, Samatasvir monotherapy for 3 days was well tolerated and induced a rapid and profound reduction in plasma HCV RNA levels (Vince et al., 2014).

  • In Vitro Activity and Resistance Profile : Samatasvir (IDX719) has also been evaluated for its in vitro activity, selectivity, and resistance profile against infectious HCV and replicons. It showed effectiveness and selectivity with low concentrations effective against genotype 1 through 5 replicons. Resistance selection experiments identified key amino acids that could be potential loci of resistance, indicating that Samatasvir affects NS5A function (Bilello et al., 2014).

  • Clinical Trials for Combination Therapy : Samatasvir has been part of clinical trials where it is evaluated in combination with other antiviral agents. One such trial, HELIX-1, evaluated Samatasvir doses combined with simeprevir and ribavirin for a 12-week treatment duration. The trial showed potent, pan-genotypic antiviral activity in HCV-infected subjects (Abo‐zeid et al., 2013).

Mechanism of Action

Samatasvir is a highly potent and selective inhibitor of the hepatitis C virus NS5A replication complex . This means it prevents the virus from replicating by inhibiting a key protein involved in the process.

Safety and Hazards

Samatasvir is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

While Samatasvir showed promising results when administered as monotherapy, it is probable that it would be marketed as a combination product with other anti-hepatitis drugs to increase efficacy and reduce the chance of resistance developing . Trials of Samatasvir in combination with other antiviral drugs such as simeprevir are also underway .

properties

IUPAC Name

methyl N-[(1R)-2-[(2S)-2-[5-[4-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]thieno[3,2-b]thiophen-3-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H48N8O6S2/c1-26(2)38(52-46(58)60-3)44(56)55-21-9-13-37(55)43-49-33-19-18-30(22-34(33)50-43)32-25-63-40-31(24-62-41(32)40)27-14-16-28(17-15-27)35-23-48-42(51-35)36-12-8-20-54(36)45(57)39(53-47(59)61-4)29-10-6-5-7-11-29/h5-7,10-11,14-19,22-26,36-39H,8-9,12-13,20-21H2,1-4H3,(H,48,51)(H,49,50)(H,52,58)(H,53,59)/t36-,37-,38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOLIHZIXHZSBA-BTSKBWHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H48N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156982
Record name Samatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

885.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Samatasvir

CAS RN

1312547-19-5
Record name Samatasvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312547-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Samatasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312547195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Samatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Samatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAMATASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21P699C5FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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